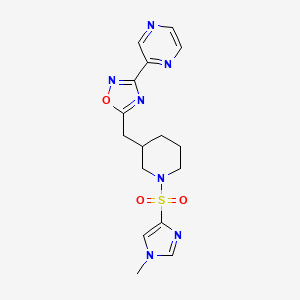

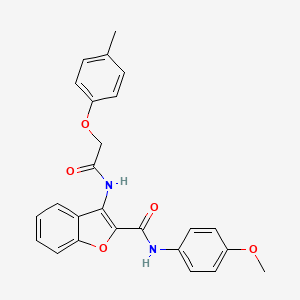

![molecular formula C16H27N5O2 B2825049 Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate CAS No. 1803611-78-0](/img/structure/B2825049.png)

Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Airway Smooth Muscle Contraction

Takahashi et al. (1997) studied the effects of certain compounds, including tert-butyl derivatives, on the contraction of human airway smooth muscle induced by endothelin-1 and IRL 1620. Their research suggested interactions with endothelin receptors, which could have implications for respiratory diseases (Takahashi et al., 1997).

2. Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) on 2-aminopyrimidines, which are structurally related to tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate, explored their role as ligands for the histamine H4 receptor. This research highlighted the potential of these compounds in anti-inflammatory and antinociceptive applications, relevant to pain management (Altenbach et al., 2008).

3. Synthesis of Cyclic Amino Acid Esters

Moriguchi et al. (2014) synthesized tert-butyl derivatives as cyclic amino acid esters. These compounds are valuable in the study of molecular structures and can have applications in various biochemical processes (Moriguchi et al., 2014).

4. Key Intermediate in Rho–Kinase Inhibitor Synthesis

Gomi et al. (2012) developed a practical synthesis method for a tert-butyl derivative that serves as a key intermediate in the production of the Rho–kinase inhibitor K-115. This research contributes to the field of pharmacology, particularly in the development of treatments for diseases modulated by Rho–kinase activity (Gomi et al., 2012).

5. Versatile Intermediates for Asymmetric Synthesis of Amines

Ellman et al. (2002) studied N-tert-Butanesulfinyl imines, closely related to the tert-butyl derivatives , for their versatility in the asymmetric synthesis of amines. This research is significant for synthetic chemistry, providing insights into the production of various enantioenriched amines (Ellman et al., 2002).

Propiedades

IUPAC Name |

tert-butyl 4-[(4-aminopyrimidin-2-yl)methylamino]azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c1-16(2,3)23-15(22)21-9-4-5-12(7-10-21)19-11-14-18-8-6-13(17)20-14/h6,8,12,19H,4-5,7,9-11H2,1-3H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVHNLSMJHLSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

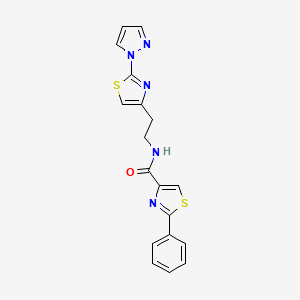

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzamide hydrochloride](/img/structure/B2824967.png)

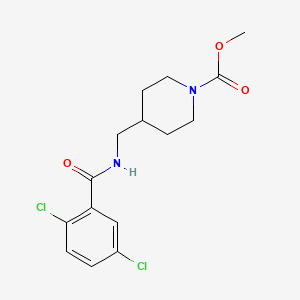

![1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2824968.png)

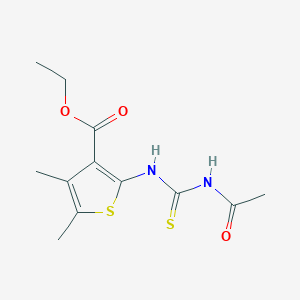

![4,6-dichloro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2824973.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2824982.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)

![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)